molecular formula C27H18ClN3O4 B15147814 4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B15147814
M. Wt: 483.9 g/mol
InChI Key: YGFOLXLOQQRYCA-UHFFFAOYSA-N
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Description

4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that features a benzoxazole ring, a nitrophenol group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzaldehyde.

    Formation of Imino Group: The imino group is formed by the reaction of the benzoxazole derivative with an appropriate amine.

    Addition of Nitrophenol Group: The nitrophenol group is introduced through nitration of the phenol derivative using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or alkyl halides under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated benzoxazole derivatives.

Scientific Research Applications

4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
  • 4-benzyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
  • 4-benzyl-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Uniqueness

4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C27H18ClN3O4

Molecular Weight

483.9 g/mol

IUPAC Name

4-benzyl-2-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C27H18ClN3O4/c28-21-8-6-19(7-9-21)27-30-23-15-22(10-11-25(23)35-27)29-16-20-13-18(12-17-4-2-1-3-5-17)14-24(26(20)32)31(33)34/h1-11,13-16,32H,12H2

InChI Key

YGFOLXLOQQRYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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